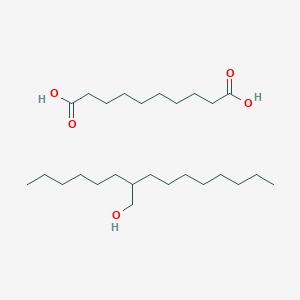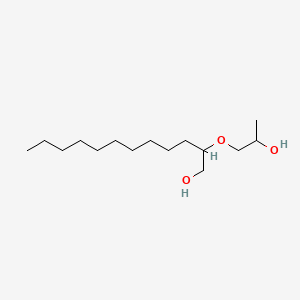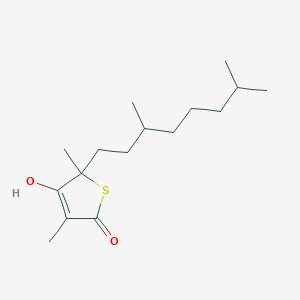
1,1'-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is an organic compound that features both iodine and chlorine substituents on a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 4-iodobut-1-ene with 4-chlorobenzene under specific conditions. One common method involves the use of tert-butyl lithium in diethyl ether at low temperatures (around -78°C) followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the iodine and chlorine substituents.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The double bond in the butene backbone can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while hydrogenation would result in the corresponding alkane.
Scientific Research Applications
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Possible applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) exerts its effects is largely dependent on the specific reactions it undergoes. The iodine and chlorine substituents can participate in various chemical interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the specific application and chemical environment.
Comparison with Similar Compounds
Similar Compounds
4-Iodobut-1-ene: A simpler compound with similar iodine functionality.
4-Chlorobut-1-ene: Similar structure but with chlorine instead of iodine.
1,1’-(4-Bromobut-1-ene-1,1-diyl)bis(4-chlorobenzene): A bromine analog of the compound.
Uniqueness
1,1’-(4-Iodobut-1-ene-1,1-diyl)bis(4-chlorobenzene) is unique due to the presence of both iodine and chlorine substituents, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
534619-11-9 |
|---|---|
Molecular Formula |
C16H13Cl2I |
Molecular Weight |
403.1 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)-4-iodobut-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl2I/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h2-10H,1,11H2 |
InChI Key |
PJEKQLBKBXZPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CCCI)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


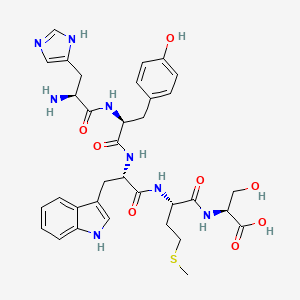
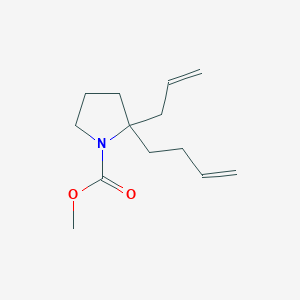

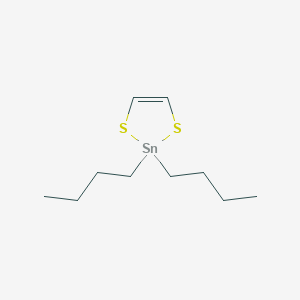
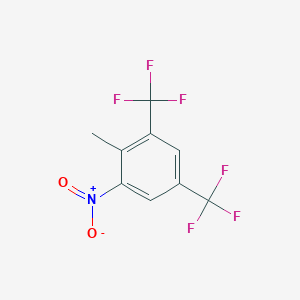
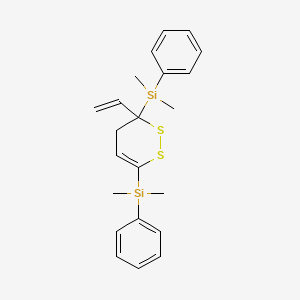
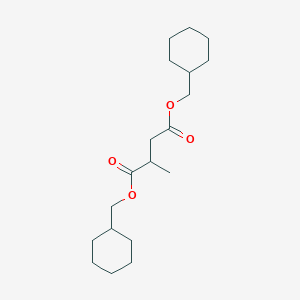
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

